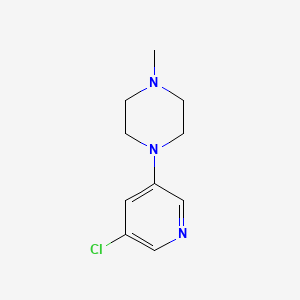

1-(5-chloropyridin-3-yl)-4-methylpiperazine

Description

1-(5-Chloropyridin-3-yl)-4-methylpiperazine is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and a 5-chloro-substituted pyridin-3-yl group at the 1-position. Piperazine derivatives are widely studied for their pharmacological and agrochemical applications due to their versatility in interacting with biological targets.

Properties

IUPAC Name |

1-(5-chloropyridin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLASFXFWLBNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyridin-3-yl)-4-methylpiperazine typically involves the reaction of 5-chloropyridine-3-carboxylic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological and Functional Comparisons

Receptor Selectivity :

- BD-1063 () demonstrates high specificity for Sigma-1 receptors, critical in neurological disorders. The dichlorophenethyl group likely contributes to hydrophobic interactions within the receptor pocket.

- BCTC () targets VR1, with its 3-chloropyridin-2-yl group enabling dual inhibition of capsaicin- and acid-induced activation, unlike capsazepine. The carboxamide linker enhances stability and bioavailability .

- The 5-chloropyridin-3-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors (nAChRs) or serotonin receptors, similar to bromophenyl analogs in , which show affinity for 5-HT7 receptors .

Agrochemical Applications :

- The thiazole-containing derivative () likely functions as an insecticidal intermediate, leveraging the thiazole ring’s bioisosteric resemblance to pyridine for target engagement .

- 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine () acts as a herbicide safener by protecting maize acetolactate synthase (ALS) from chlorsulfuron inhibition, demonstrating the role of thiocarbamoyl groups in enzyme modulation .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Chlorine and aromatic substituents increase logP values, enhancing blood-brain barrier penetration (e.g., BD-1063’s CNS activity) .

- Bioavailability : BCTC’s oral bioavailability and CNS penetration (plasma half-life ~1 hour) highlight the impact of tertiary butyl and carboxamide groups on pharmacokinetics .

- Solubility : Sulfonyl and carbonyl derivatives () exhibit lower solubility due to increased molecular rigidity, whereas methylpiperazine itself improves aqueous solubility .

Biological Activity

1-(5-Chloropyridin-3-yl)-4-methylpiperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a chlorinated pyridine moiety. The chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies have shown that it acts as an inhibitor of certain neurotransmitter receptors, which may contribute to its effects in neuropharmacology.

Target Receptors

- Serotonin Receptors : This compound has been shown to exhibit affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are involved in mood regulation and anxiety.

- Dopamine Receptors : It also interacts with dopamine receptors, influencing dopaminergic pathways that are crucial in the treatment of psychiatric disorders.

Biological Activity

The biological activities of this compound include:

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like properties. In animal models, it has demonstrated the ability to reduce depressive behaviors, likely through modulation of serotonin and dopamine levels.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through interference with cell signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolism | Hepatic |

| Half-life | Approximately 6 hours |

These pharmacokinetic properties suggest that the compound may be suitable for oral administration and could reach therapeutic concentrations effectively.

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Neuropharmacological Study : A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects.

- Cancer Research : In vitro studies using human cancer cell lines showed that treatment with this compound led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.